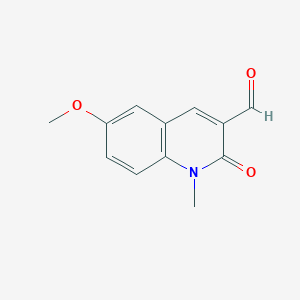

![molecular formula C8H6BrN3O2 B2971580 8-溴-[1,2,4]三唑并[1,5-a]吡啶-2-甲酸甲酯 CAS No. 1159811-45-6](/img/structure/B2971580.png)

8-溴-[1,2,4]三唑并[1,5-a]吡啶-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

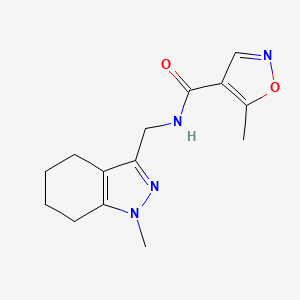

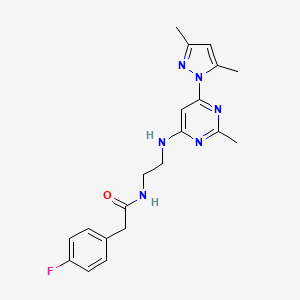

The compound seems to be a derivative of the [1,2,4]triazolo[1,5-a]pyridine family . Compounds in this family have found wide application in drug design .

Synthesis Analysis

Methods of synthesis of [1,2,4]triazolo[1,5-a]pyridines have been published since 2002 . The methods are classified according to the types of reagents used .Molecular Structure Analysis

The molecular structure of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been reported . The empirical formula is C6H5BrN4 and the molecular weight is 213.03 .Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines often involves the oxidative cyclization of N-(2-pyridyl)amidines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been reported . It is a solid with a molecular weight of 213.03 .科学研究应用

桥接氮杂双环化合物的合成

Ikeda、Kugo 和 Sato (1996 年) 的一项研究探索了桥接氮杂双环化合物的合成,展示了自由基易位反应的效用。该过程涉及 1-(邻卤代苯甲酰)-2-(丙-2-烯基)-和 -(丙-2-炔基)-哌啶的转化,突出了相关三唑并吡啶结构在构建复杂双环骨架中的化学多功能性 (Ikeda、Kugo 和 Sato,1996 年)。

异噻唑并吡啶、吡啶噻嗪和吡啶噻氮平的微波辅助合成

Youssef、Azab 和 Youssef (2012 年) 报告了使用传统和微波辅助技术高效合成异噻唑并吡啶、吡啶噻嗪和吡啶噻氮平。这些化合物因其生物活性而著称,证明了三唑并吡啶衍生物在药物化学中的更广泛意义 (Youssef、Azab 和 Youssef,2012 年)。

吲哚嗪和三唑并吡啶的创新途径

Dawood 的工作 (2004 年) 详细介绍了吡啶鎓盐与各种试剂之间的反应,生成吲哚嗪和三唑并吡啶衍生物,展示了三唑并吡啶在生成具有生物学意义的杂环化合物方面的合成灵活性和潜力 (Dawood,2004 年)。

三唑并嘧啶的多样化

Tang、Wang、Li 和 Wang (2014 年) 详细阐述了 8-溴-7-氯[1,2,4]三唑并[4,3-c]嘧啶的合成、环重排和多样化,展示了三唑并吡啶衍生物在进一步化学修饰方面的结构和功能适应性 (Tang、Wang、Li 和 Wang,2014 年)。

吡啶基卡宾的形成和分解研究

Abarca、Ballesteros 和 Blanco (2006 年) 研究了在压力下溴三唑并吡啶的热分解,揭示了吡啶基卡宾中间体的形成。这项研究强调了三唑并吡啶衍生物提供的复杂反应性和新反应途径的潜力 (Abarca、Ballesteros 和 Blanco,2006 年)。

作用机制

Target of Action

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a derivative of 1,2,4-triazolo[1,5-a]pyridine . Compounds of this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives interact with their targets, leading to changes in the activity of these proteins . For instance, as JAK1 and JAK2 inhibitors, these compounds can interfere with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Biochemical Pathways

The biochemical pathways affected by Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting the transcription of genes involved in immune response and cell proliferation .

Result of Action

The molecular and cellular effects of Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For instance, as a JAK1 and JAK2 inhibitor, this compound could potentially inhibit cell proliferation and modulate immune responses .

安全和危害

属性

IUPAC Name |

methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEUEXGUVIIJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=C(C2=N1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-45-6 |

Source

|

| Record name | methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)

![N-(4-acetylphenyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2971506.png)